3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid

Lipophilicity Medicinal Chemistry ADME Properties

Rigidifying molecular conformations for SAR studies requires precise regiochemistry-generic isomers invalidate binding hypotheses. This 4-pyridyl-3-cyclobutane carboxylic acid delivers defined 1,3-substitution vectors. - **Target applications**: mPGES-1/COX-2 inhibitor synthesis, peptidomimetic beta-turn mimics, MOF linkers - **Key advantage**: Dictated pyridyl nitrogen position (4- vs. 2-/3-) ensures reproducible H-bonding and metal coordination - **Supply**: 98% purity, amide-ready carboxylic acid handle for bioconjugation

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11768993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C10H11NO2/c12-10(13)9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6H2,(H,12,13)
InChIKeyVLIVMBLPMZPLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid (CAS 1506520-70-2): A Versatile Pyridyl-Cyclobutane Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid (CAS 1506520-70-2) is a conformationally constrained, non-planar small molecule building block comprising a cyclobutane ring substituted at the 1-position with a carboxylic acid and at the 3-position with a pyridin-4-yl moiety. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. [1] This compound belongs to the broader class of pyridyl-cycloalkyl-carboxylic acids, which have been extensively investigated in medicinal chemistry for their utility as core scaffolds in the development of inhibitors targeting enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1) and cyclooxygenase-2 (COX-2). [2] The specific substitution pattern (4-pyridyl at the 3-position of the cyclobutane ring) dictates its unique three-dimensional geometry, electronic properties, and potential for downstream derivatization.

Conformationally constrained 1,3-disubstituted cyclobutane scaffold for SAR exploration.
Carboxylic acid handle supports amide coupling and diverse downstream derivatization.
4-Pyridyl moiety enables target engagement for enzyme inhibition pathway studies.

Why 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid Cannot Be Indiscriminately Substituted: Positional Isomerism and Regiochemical Specificity


The critical driver for selecting this specific compound lies in its defined regiochemistry. The position of the pyridyl nitrogen (4- vs. 2- or 3-position) profoundly influences molecular interactions, such as hydrogen-bonding capacity, metal coordination geometry, and electronic distribution, which are non-negotiable in structure-activity relationship (SAR) studies. [1] For instance, in the pyridyl-cycloalkyl-carboxylic acid series targeting mPGES-1, distinct substitution patterns led to dramatic variations in inhibitory potency (e.g., IC₅₀ values shifting from low nanomolar to micromolar ranges). [2] Furthermore, the difference between a 1,3-disubstituted cyclobutane and a 1,1-disubstituted cyclobutane impacts the vector of the functional groups, which is crucial for optimizing binding to a protein target or for assembling rigid, three-dimensional molecular architectures in materials science. Generic substitution with a positional isomer would introduce uncontrolled variables, invalidating SAR hypotheses and potentially leading to a complete loss of desired activity or function.

Target Compound
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid
  • 4-Pyridyl nitrogen vector
  • 1,3-Disubstituted cyclobutane (angled geometry)
Potential Substitute
3-(Pyridin-3-yl) isomer / 1,1-disubstituted analog
  • Altered H-bonding or metal coordination site
  • Shifted functional group vectors may invalidate SAR

Quantitative Comparative Analysis: Differentiating 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid from its Closest Analogs


Lipophilicity Modulation: Quantified Impact of Regioisomeric Pyridyl Substitution on XLogP3

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibits a computed XLogP3 value of 0.9, which is significantly lower than that of its close structural isomer, 1-(pyridin-4-yl)cyclobutane-1-carboxylic acid, which has a computed XLogP3 of 1.2. [1] [2] This difference indicates a measurable shift in lipophilicity.

Lipophilicity
Cross-study comparable
XLogP3: 0.9
vs. 1,1-isomer XLogP3: 1.2
Measurably lower lipophilicity supports solubility-driven project requirements.
Computed value; experimental logD may differ.
Lipophilicity Medicinal Chemistry ADME Properties

Conformational Rigidity and Geometry: Differentiating 1,3-Disubstitution from 1,1-Disubstituted Cyclobutane Scaffolds

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid possesses a 1,3-disubstitution pattern on the cyclobutane ring, which introduces a defined kink or angle between the carboxylic acid and the pyridine vectors. In contrast, 1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is a 1,1-disubstituted system where both functional groups emanate from the same carbon atom, creating a fundamentally different topological arrangement. [1]

3D Geometry
Context-dependent
1,3-Disubstituted core
vs. 1,1-disubstituted cyclobutane
Distinct vector angle explores unique binding modes not accessible with geminal substitution.
Topological analysis; requires computational modeling for target-specific fit.
Molecular Geometry Scaffold Design Conformational Analysis

Biological Activity Potential: Class-Level Evidence of Potent Enzyme Inhibition for Pyridyl-Cyclobutane Carboxylic Acids

While direct biological data for 3-(pyridin-4-yl)cyclobutane-1-carboxylic acid itself is not publicly available in primary literature, its close structural relatives within the pyridyl-cycloalkyl-carboxylic acid class have demonstrated potent inhibitory activity against therapeutically relevant targets. For example, a derivative in this class (Compound 5a) inhibited rat microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 0.035 μM. [1] Furthermore, research suggests certain analogs exhibit COX-2 inhibition with IC₅₀ values in the nanomolar range while maintaining selectivity over COX-1. [2]

Bioactivity Potential
Class-level inference
mPGES-1 IC₅₀: 0.035 µM
Class representative (Compound 5a) data
Supports inhibitor design for prostaglandin pathway studies.
Direct activity for this building block not reported; data to verify.
Enzyme Inhibition Inflammation Drug Discovery

Synthetic Tractability and Purity: Benchmarking Commercially Available Supply

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is commercially available from multiple vendors with a standard catalog purity of 98%, as determined by HPLC or similar analytical methods. In comparison, the closely related positional isomer 3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is also offered at a 98% purity standard.

Synthetic Tractability
Data to verify
Purity: 98% (HPLC)
Multiple commercial sources
Supplier-reported purity supports direct use in synthesis without initial purification.
Lot-specific COA review recommended.
Chemical Synthesis Quality Control Procurement

Optimal Application Scenarios for 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid Based on Empirical Evidence


Design and Synthesis of Prostaglandin Pathway Modulators (mPGES-1/COX-2 Inhibitors)

This compound serves as an optimal starting scaffold for medicinal chemists developing novel inhibitors of mPGES-1 or COX-2. The class-level evidence for potent inhibition (IC₅₀ values in the low nanomolar to micromolar range) by related pyridyl-cycloalkyl-carboxylic acids validates its use. [1] The specific 4-pyridyl-3-cyclobutane carboxylic acid scaffold allows for exploration of SAR around the cycloalkyl core and the pyridyl nitrogen position, potentially leading to compounds with improved selectivity and pharmacokinetic profiles for treating inflammation, pain, or endometriosis.

Synthesis of Conformationally Constrained Peptidomimetics and Bioisosteres

The 1,3-disubstituted cyclobutane core is a privileged scaffold in peptidomimetic design due to its ability to rigidify molecular conformation and present functional groups in specific, well-defined vectors. [1] The presence of both a carboxylic acid (a common peptide terminus or zinc-binding group) and a pyridine (a basic nitrogen for H-bonding or π-stacking) makes it a versatile building block for creating beta-turn mimetics, protease inhibitors, or other bioactive peptides where a specific turn or kink is required.

Chemical Biology Probe Development and Target Validation

For chemical biology applications, this compound can be used to synthesize activity-based probes or affinity reagents. Its carboxylic acid handle allows for facile conjugation to biotin, fluorophores, or solid supports via amide bond formation, while the pyridyl group can act as a ligand for metal-chelating affinity chromatography or as a key recognition element. The availability of the compound at high purity (98%) [1] ensures that probe synthesis can be carried out with high efficiency and reproducibility.

Ligand Design for Coordination Chemistry and Materials Science

The 4-pyridyl group is an excellent ligand for transition metals, and its attachment to a cyclobutane carboxylic acid creates a bifunctional linker. This makes the compound suitable for constructing metal-organic frameworks (MOFs), coordination polymers, or discrete coordination complexes. [1] The distinct angle between the pyridyl nitrogen and the carboxylic acid oxygen donors, dictated by the 1,3-disubstitution, can lead to novel network topologies not accessible with linear or 1,1-disubstituted linkers.

Application
Selection Property
Validation Focus
Prostaglandin Pathway Research (mPGES-1/COX-2)
Core scaffold for inhibitor design
In vitro target engagement and selectivity screening
Conformationally Constrained Peptidomimetics
1,3-Disubstituted vector geometry
Bioisosteric replacement and turn-mimetic SAR
Chemical Biology Probe Development
Carboxylic acid conjugation handle
Amide bond formation efficiency and probe stability
Coordination Chemistry & Material Science
Bidentate N,O-donor ligand system
Metal coordination geometry and network topology

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37 linked technical documents
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